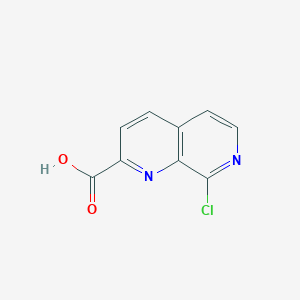

8-Chloro-1,7-naphthyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine class of compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,7-naphthyridine-2-carboxylic acid typically involves the formation of the second pyridine ring followed by a decarboxylation step. One common method includes prolonged refluxing in concentrated hydrobromic acid . Another approach involves the use of quinoline and vacuum-thermal decarboxylation, which speeds up and eases the synthesis process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial applications, ensuring the compound’s availability for various research and commercial purposes.

化学反応の分析

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 8 undergoes substitution reactions with nucleophiles such as amines, alkoxides, and thiols.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Amine Substitution | DMF, Cs₂CO₃, 80°C, 12h | 85–92% | |

| Alkoxy Substitution | NaOEt/EtOH, reflux | 78% | |

| Thiol Substitution | K₂CO₃, DMSO, 100°C, 6h | 65% |

Example : Reaction with morpholine in DMF using Cs₂CO₃ as a base produces 8-morpholino-1,7-naphthyridine-2-carboxylic acid.

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, and reduction reactions.

Mechanistic Insight : Amidation proceeds via activation of the carboxylic acid group using carbodiimide-based coupling agents.

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-coupling reactions.

Case Study : Suzuki coupling with phenylboronic acid introduces aryl groups at position 8, enabling diversification for drug discovery .

Cyclization and Ring-Opening Reactions

The naphthyridine core participates in cyclization reactions to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization | AlCl₃, acrylate, 120°C | Fused pyranone-naphthyridine derivative | 68% | |

| Ring Opening | H₂O₂, AcOH, 60°C | Quinoline-3-carboxylic acid derivative | 55% |

Mechanism : Lewis acid-catalyzed cyclization with acrylate forms a six-membered oxygen-containing ring fused to the naphthyridine core .

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring undergoes nitration and sulfonation at specific positions.

| Reaction Type | Reagents/Conditions | Position Substituted | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 | 60% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | Position 6 | 58% |

Regioselectivity : Nitration occurs at position 5 due to directing effects of the carboxylic acid and chlorine groups.

Metal Coordination Complexes

The carboxylic acid group acts as a ligand for metal ions, forming complexes with catalytic or therapeutic applications.

| Metal Ion | Conditions | Application | Reference |

|---|---|---|---|

| Cu(II) | Aqueous NaOH, rt | Antibacterial agents | |

| Fe(III) | Ethanol, reflux | Oxidation catalysis |

Example : The Cu(II) complex exhibits enhanced antimicrobial activity compared to the parent compound.

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation to form 8-chloro-1,7-naphthyridine.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, 150°C | 8-Chloro-1,7-naphthyridine | 85% | |

| Quinoline, 200°C | 8-Chloro-1,7-naphthyridine | 78% |

Application : Decarboxylation simplifies the core structure for further functionalization .

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its derivatives have shown promising biological activities, including:

- Antimicrobial Activity : Various naphthyridine derivatives exhibit significant antibacterial effects against resistant strains of bacteria. For instance, studies have reported that certain derivatives demonstrate enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, making them candidates for further development in antibiotic therapies .

- Anticancer Properties : Research indicates that 8-Chloro-1,7-naphthyridine-2-carboxylic acid derivatives may inhibit specific kinases involved in cancer progression. For example, one study identified a derivative that acts as a potent inhibitor of the kinase PIP4K2A, which is implicated in cancer cell metabolism .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with some derivatives showing efficacy in reducing inflammation in various models .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications at specific positions on the naphthyridine ring significantly influence biological activity. For instance, the introduction of halogen substituents at various positions enhances binding affinity to biological targets .

Biological Applications

In Vivo Studies

Research has demonstrated the effectiveness of this compound derivatives in vivo. A notable study involved evaluating the bronchorelaxant effects of synthesized derivatives on guinea pigs, showing promising results comparable to established antihistamines like chlorpheniramine .

Molecular Docking Studies

In silico studies have been conducted to predict the binding interactions of these compounds with biological targets. Molecular docking simulations have provided insights into how these compounds interact at the molecular level, aiding in the design of more potent derivatives .

Chemical and Industrial Applications

Synthesis and Material Science

In addition to its biological applications, this compound serves as a versatile building block in synthetic chemistry. It can be used to create more complex molecular architectures through various reactions such as electrophilic substitutions and coupling reactions.

Table 1: Summary of Applications

作用機序

The mechanism of action of 8-Chloro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through binding to specific proteins or enzymes, thereby modulating their activity and influencing various biological processes .

類似化合物との比較

8-Chloro-1,7-naphthyridine-2-carboxylic acid can be compared with other similar compounds, such as:

1,5-Naphthyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents.

1,8-Naphthyridine derivatives: These compounds have a different arrangement of nitrogen atoms in the pyridine rings.

The uniqueness of this compound lies in its specific substitution pattern and the resulting physicochemical properties, which contribute to its diverse applications and potential biological activity.

生物活性

8-Chloro-1,7-naphthyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly its anticancer and antimicrobial properties, alongside its mechanisms of action and relevant research findings.

- Chemical Formula : C9H6ClN2O2

- Molecular Weight : 210.61 g/mol

- CAS Number : 2248343-88-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of proteins and enzymes involved in various biological processes, potentially affecting pathways related to cancer cell proliferation and antibiotic resistance mechanisms.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various naphthyridine derivatives, including this compound, on different cancer cell lines. The results indicated that this compound could induce apoptosis and inhibit the proliferation of cells in a dose-dependent manner.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.03 | Induction of apoptosis |

| HeLa (Cervical) | 12.47 | Cell cycle arrest at G1 phase |

| CEM-SS (Leukemia) | 10.47 | Inhibition of CDK2 and CDK4 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In particular, it has shown potential as an antibiotic adjuvant.

Case Study: Synergistic Effects with Antibiotics

In a study assessing the compound's ability to enhance the efficacy of established antibiotics, it was found that this compound significantly reduced the minimum inhibitory concentrations (MICs) of fluoroquinolones against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Antibiotic | MIC (Control) | MIC (with 8-Chloro) | Reduction (%) |

|---|---|---|---|

| Norfloxacin | 32 µg/mL | 4 µg/mL | 87.5 |

| Ofloxacin | 16 µg/mL | 2 µg/mL | 87.5 |

These findings suggest that the compound may enhance antibiotic action by inhibiting topoisomerase enzymes, similar to the mechanism employed by fluoroquinolones .

Research Findings

Recent studies have focused on the broader implications of naphthyridine derivatives in pharmacology:

- Anticancer Mechanisms :

- Antimicrobial Efficacy :

特性

IUPAC Name |

8-chloro-1,7-naphthyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-7-5(3-4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGJRVQWGNEKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。